molecular formula C5H13ClN2O2 B14035744 Methyl 2,3-diamino-2-methylpropanoate hydrochloride

Methyl 2,3-diamino-2-methylpropanoate hydrochloride

Cat. No.: B14035744
M. Wt: 168.62 g/mol
InChI Key: UIQDIPJRJHGHAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-diamino-2-methylpropanoate hydrochloride typically involves the esterification of 2,3-diamino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3-diamino-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2,3-diamino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

methyl 2,3-diamino-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c1-5(7,3-6)4(8)9-2;/h3,6-7H2,1-2H3;1H

InChI Key

UIQDIPJRJHGHAR-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C(=O)OC)N.Cl

Origin of Product

United States

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